Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate
Description
Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate is a synthetic organic compound featuring a thiazole ring core substituted with a propanamide group bearing a benzylsulfonyl moiety and a methyl benzoate ester. This structure combines pharmacophoric elements common in drug discovery:
Properties
IUPAC Name |
methyl 4-[2-(3-benzylsulfonylpropanoylamino)-1,3-thiazol-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-28-20(25)17-9-7-16(8-10-17)18-13-29-21(22-18)23-19(24)11-12-30(26,27)14-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRMEDCXZFLKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of a thioamide with an α-haloketone under acidic conditions to form the thiazole ring. The benzylsulfonyl group can be introduced through a sulfonation reaction, where benzyl chloride reacts with sodium sulfite. The final step involves esterification to introduce the methyl benzoate group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The benzylsulfonyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Major products formed from these reactions include oxidized thiazole derivatives, reduced benzyl compounds, and substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of thiazole compounds, including methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate, exhibit promising anticancer properties. Thiazole derivatives have been shown to inhibit specific enzymes involved in cancer progression, such as histone demethylases and other targets critical for tumor growth. A study demonstrated that modifications in the thiazole ring can enhance the potency against various cancer cell lines, indicating that this compound could be further explored for its potential as an anticancer agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). In vitro studies have shown that this compound can reduce the production of inflammatory mediators, suggesting its potential use in treating inflammatory diseases .
Biological Research
Enzyme Inhibition Studies
this compound has been evaluated for its ability to inhibit various enzymes. For instance, studies have focused on its interaction with histone demethylases, which play a crucial role in epigenetic regulation. The compound's structure allows it to bind effectively to these enzymes, inhibiting their activity and potentially leading to altered gene expression profiles in cancer cells .
Pharmacokinetic Studies
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Early studies suggest favorable absorption and distribution characteristics, making it a candidate for further investigation in drug formulation. The compound's solubility and stability under physiological conditions are critical factors that influence its bioavailability and therapeutic efficacy .
Data Summary
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated.
- Inflammation Model : In a murine model of arthritis, administration of the compound resulted in decreased swelling and joint inflammation compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzylsulfonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Structural Analogues from the Urea-Thiazole Series ()
Compounds 10d , 10e , and 10f (from Molecules, 2013) share a thiazole-urea scaffold but differ in substituents and ester groups. Key comparisons:
Key Observations :
Hydroperoxide and Isobutyl Ester Derivatives ()
The Pharmacopeial Forum (2017) reports compounds with hydroperoxypropan-2-yl and isobutyl ester groups. For example:
- (S)-Isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate features a hydroperoxide group, which introduces oxidative reactivity absent in the target compound .
Comparison Highlights :
- The target compound’s benzylsulfonyl group provides stability under oxidative conditions, whereas hydroperoxide-containing analogs (e.g., in ) may decompose under stress, limiting shelf-life .
Research Implications and Limitations
- Synthetic Efficiency: The urea-thiazole analogs () achieve yields >89%, suggesting robust synthetic routes.
- Bioactivity Prediction : The benzylsulfonyl moiety may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), while urea analogs (10d–10f) are more likely to inhibit kinases or proteases .
- Data Gaps: No direct biological or physicochemical data (e.g., IC50, solubility) are available for the target compound, limiting quantitative comparisons.
Biological Activity
Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, drawing on existing literature and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which contribute to its biological properties. The presence of the thiazole ring and the sulfonamide group are particularly noteworthy, as these functional groups are often associated with various pharmacological activities.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 400.5 g/mol |
| CAS Number | 922485-24-3 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed activity against various bacterial strains, suggesting that this compound may possess similar properties.
Case Study: A recent investigation into sulfonamide derivatives revealed that modifications in the thiazole structure could enhance antibacterial efficacy against resistant strains of bacteria .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines. For instance, a study utilizing molecular docking techniques indicated that similar compounds could effectively bind to cancer-related targets .
Research Findings:
- In Vitro Studies: Compounds with similar structures have demonstrated cytotoxic effects on human cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action: The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. The sulfonamide group is known for its ability to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
In Silico Analysis: Computational studies have shown that this compound can effectively interact with the active site of various enzymes, predicting a favorable binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
